molecular formula C13H13N5O4 B12812448 1,3-dimethyl-7H-purine-2,6-dione;pyridine-3-carboxylic acid CAS No. 32059-19-1

1,3-dimethyl-7H-purine-2,6-dione;pyridine-3-carboxylic acid

Cat. No.: B12812448
CAS No.: 32059-19-1
M. Wt: 303.27 g/mol
InChI Key: FWZBHOANBPBKHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-7H-purine-2,6-dione;pyridine-3-carboxylic acid can be achieved through various methods. One common approach involves the reaction of 1,3-dimethyl-7H-purine-2,6-dione with pyridine-3-carboxylic acid in the presence of suitable solvents such as ethanol or methanol. The reaction typically requires stirring the mixture at room temperature for a few minutes, followed by filtration and crystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The use of advanced techniques such as X-ray crystallography and Fourier Transform infrared (FTIR) spectroscopy can help in characterizing the final product and ensuring its quality .

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-7H-purine-2,6-dione;pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

1,3-dimethyl-7H-purine-2,6-dione;pyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-dimethyl-7H-purine-2,6-dione;pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit phosphodiesterase (PDE) enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in cells. This results in various physiological effects, including bronchodilation, anti-inflammatory, and anti-fibrotic activities .

Comparison with Similar Compounds

Similar Compounds

    Theophylline: A methylxanthine derivative with bronchodilator properties.

    Nicotinic Acid: A form of vitamin B3 with lipid-lowering effects.

    Caffeine: Another methylxanthine with stimulant properties.

Uniqueness

1,3-dimethyl-7H-purine-2,6-dione;pyridine-3-carboxylic acid is unique due to its combined structure, which allows it to exhibit properties of both theophylline and nicotinic acid. This dual functionality makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

32059-19-1

Molecular Formula

C13H13N5O4

Molecular Weight

303.27 g/mol

IUPAC Name

1,3-dimethyl-7H-purine-2,6-dione;pyridine-3-carboxylic acid

InChI

InChI=1S/C7H8N4O2.C6H5NO2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;8-6(9)5-2-1-3-7-4-5/h3H,1-2H3,(H,8,9);1-4H,(H,8,9)

InChI Key

FWZBHOANBPBKHU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC=N2.C1=CC(=CN=C1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.